Product packaging for 4-Ethoxybenzene-1,2-diamine sulfate(Cat. No.:CAS No. 85137-09-3)

4-Ethoxybenzene-1,2-diamine sulfate

Cat. No.: B1318499
CAS No.: 85137-09-3
M. Wt: 250.27 g/mol
InChI Key: AOWLQOMCVRWFEA-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Diamine Chemistry

Aromatic diamines are a class of organic compounds characterized by a benzene (B151609) ring substituted with two amino (-NH2) functional groups. tri-iso.com Their chemistry is rich and varied, largely dictated by the relative positions of the amino groups (ortho, meta, or para) and the nature of other substituents on the aromatic ring. These compounds are known for their nucleophilic character and their ability to participate in a wide array of chemical transformations. Aromatic polyamines generally exhibit enhanced chemical and thermal resistance compared to their aliphatic counterparts, though they are often less stable to UV light and can discolor. tri-iso.com The reactivity of aromatic diamines, including their basicity and nucleophilicity, can be finely tuned by the presence of other functional groups on the ring.

Significance of Benzene-1,2-diamine Derivatives in Organic Synthesis

Benzene-1,2-diamine, also known as o-phenylenediamine (B120857) (OPD), and its derivatives are exceptionally important building blocks in organic synthesis, primarily serving as precursors to a multitude of heterocyclic compounds. rsc.orgresearcher.life The adjacent amino groups provide a reactive scaffold for condensation reactions with a variety of carbonyl-containing compounds.

For instance, the reaction of o-phenylenediamines with carboxylic acids or their derivatives yields benzimidazoles, a core structure in many pharmaceuticals and biologically active molecules. researcher.life Similarly, condensation with α-dicarbonyl compounds leads to the formation of quinoxalines, another significant heterocyclic motif. The versatility of o-phenylenediamine derivatives extends to the synthesis of benzodiazepines, which are widely recognized for their therapeutic applications. rsc.org The specific substituents on the benzene ring of the diamine precursor can significantly influence the properties and reactivity of the resulting heterocyclic products. For example, the presence of an ethoxy group, as in 4-ethoxybenzene-1,2-diamine (B74564), can modulate the electronic properties and solubility of both the diamine and its downstream products. chemicalbook.com

Current Landscape and Research Gaps for 4-Ethoxybenzene-1,2-diamine Sulfate (B86663)

The current body of scientific literature contains limited specific research focused exclusively on 4-Ethoxybenzene-1,2-diamine sulfate. While its free base, 4-ethoxybenzene-1,2-diamine, is commercially available and has been noted as a precursor in the synthesis of dyes and other organic compounds, detailed studies on the properties and applications of its sulfate salt are scarce. chemicalbook.comnih.gov

A significant research gap exists in the comprehensive characterization of this compound. There is a need for detailed spectroscopic data (NMR, IR, Mass Spectrometry) and physicochemical property determination. Furthermore, the exploration of its utility in synthetic chemistry remains an open area. Investigating its reactivity in comparison to its free base and other substituted o-phenylenediamines could unveil novel synthetic pathways and applications. The potential influence of the sulfate counter-ion on the reactivity and stability of the diamine is another area ripe for investigation.

Overview of Research Methodologies Employed in Chemical Studies

The study of chemical compounds like this compound involves a range of established research methodologies.

Synthesis and Purification: The synthesis of aromatic diamines often involves the reduction of a corresponding dinitro or nitroamino precursor. orgsyn.org For instance, the synthesis of 4,5-disubstituted o-phenylenediamines has been achieved through the reduction of dinitro precursors using catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C). chemrxiv.org Purification of the synthesized compounds is typically achieved through techniques such as recrystallization or column chromatography.

Structural Characterization: A suite of spectroscopic techniques is employed to elucidate the structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure. tandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the N-H and C-O bonds present in this compound.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity. nih.gov

Computational Analysis: Theoretical methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental findings. DFT calculations can provide insights into the electronic structure, molecular geometry, and spectroscopic properties of molecules. tandfonline.commdpi.com

Table 1: Physicochemical Properties of 4-Ethoxybenzene-1,2-diamine and its Sulfate Salt

Property4-Ethoxybenzene-1,2-diamineThis compound
CAS Number 1197-37-1 sigmaaldrich.com85137-09-3 nih.gov
Molecular Formula C₈H₁₂N₂O sigmaaldrich.comC₈H₁₄N₂O₅S nih.gov
Molecular Weight 152.19 g/mol sigmaaldrich.com250.27 g/mol nih.gov
Appearance Solid sigmaaldrich.comData not available
Boiling Point 295 °C mdpi.comData not available
Melting Point 71.5 °C mdpi.comData not available
Solubility Very soluble in water; soluble in ethanol (B145695), ethyl ether, and chloroform (B151607) mdpi.comData not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O5S B1318499 4-Ethoxybenzene-1,2-diamine sulfate CAS No. 85137-09-3

Properties

IUPAC Name

4-ethoxybenzene-1,2-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.H2O4S/c1-2-11-6-3-4-7(9)8(10)5-6;1-5(2,3)4/h3-5H,2,9-10H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWLQOMCVRWFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2072912
Record name 1,2-Benzenediamine, 4-ethoxy-, sulfate (1:1)
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Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85137-09-3
Record name 1,2-Benzenediamine, 4-ethoxy-, sulfate (1:1)
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Record name 1,2-Benzenediamine, 4-ethoxy-, sulfate (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenediamine, 4-ethoxy-, sulfate (1:1)
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Record name 1,2-Benzenediamine, 4-ethoxy-, sulfate (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established and Emerging Synthetic Routes for 4-Ethoxybenzene-1,2-diamine (B74564) Sulfate (B86663)

The synthesis of 4-Ethoxybenzene-1,2-diamine, the free base of the corresponding sulfate salt, can be approached through various established methodologies for creating vicinal diamines on an aromatic ring. These methods can be broadly categorized into direct synthesis and multistep pathways involving precursor modification.

Direct Synthesis Approaches to Aromatic 1,2-Diamines

Direct methods for the introduction of two adjacent amino groups onto an aromatic ring are often challenging due to issues of regioselectivity and the need for harsh reaction conditions. However, several strategies are employed for the synthesis of aromatic 1,2-diamines. A common conceptual approach involves the reduction of an ortho-nitroaniline derivative. For the synthesis of 4-ethoxybenzene-1,2-diamine, this would typically involve the nitration of a suitable N-protected p-ethoxyaniline, followed by reduction of the newly introduced nitro group.

Another direct approach is the amination of pre-functionalized aromatic rings. While less common for 1,2-diamination, methods involving the use of strong aminating agents or catalytic systems are areas of ongoing research.

Multistep Synthesis via Precursor Modification

Multistep synthetic sequences offer greater control over substitution patterns and are a more common strategy for producing specifically substituted aromatic diamines like 4-ethoxybenzene-1,2-diamine. A plausible and widely applicable route involves the functionalization of a substituted benzene (B151609) ring through a series of well-established transformations.

A representative synthetic scheme could start from 4-ethoxyaniline. The synthesis would proceed through the following key steps:

Acetylation: Protection of the amino group of 4-ethoxyaniline to form N-acetyl-4-ethoxyaniline (phenacetin). This is crucial to direct the subsequent nitration and prevent oxidation of the amino group.

Nitration: Introduction of a nitro group onto the aromatic ring. The acetamido group directs the nitration to the ortho position, yielding N-(4-ethoxy-2-nitrophenyl)acetamide.

Hydrolysis: Removal of the acetyl protecting group under acidic or basic conditions to afford 4-ethoxy-2-nitroaniline.

Reduction: The final step is the reduction of the nitro group to an amino group. This is typically achieved using reducing agents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation with reagents such as palladium on carbon (Pd/C) and hydrogen gas.

The resulting 4-ethoxybenzene-1,2-diamine can then be treated with sulfuric acid to precipitate the more stable sulfate salt.

Advanced Synthetic Strategies for Related Aromatic Diamines

Modern synthetic chemistry has seen the development of novel and more efficient methods for the synthesis of aromatic diamines. These advanced strategies often offer milder reaction conditions, improved selectivity, and access to a broader range of functionalized molecules.

Photoreduction-Mediated Synthesis of N-Arylbenzene-1,2-diamines

A novel and efficient method for the synthesis of N-arylbenzene-1,2-diamines involves the photoreduction of azobenzenes. nih.govrsc.orgnih.govrsc.org This transition-metal-free approach utilizes light to induce a photoredox reaction. For instance, the irradiation of 4-methoxyazobenzenes in the presence of an acid and a suitable solvent can lead to the formation of N²-aryl-4-methoxybenzene-1,2-diamines in moderate to good yields. nih.govrsc.orgnih.gov

The proposed mechanism involves three key steps:

A photoredox reaction between a protonated azobenzene (B91143) and the solvent, which produces a hydrazobenzene (B1673438) intermediate. nih.govrsc.org

An o-semidine rearrangement of the hydrazobenzene to yield the N²-arylbenzene-1,2-diamine. nih.govrsc.org

In some cases, a subsequent condensation reaction can occur depending on the solvent. nih.govrsc.org

The selective synthesis of N²-aryl-4-methoxybenzene-1,2-diamines was achieved by irradiating 4-methoxyazobenzenes at 365 nm in DMF containing 0.5 M hydrochloric acid. nih.govrsc.org This method demonstrates the potential for synthesizing complex aromatic diamines under mild conditions.

Table 1: Photoreduction Synthesis of N²-Aryl-4-methoxybenzene-1,2-diamines

Entry Starting Azobenzene Product (N²-Aryl-4-methoxybenzene-1,2-diamine) Conversion (%) Yield (%)
1 4-Methoxyazobenzene 4-Methoxy-N²-phenylbenzene-1,2-diamine 82 79
2 4-Methoxy-4'-methylazobenzene 4-Methoxy-N²-(p-tolyl)benzene-1,2-diamine 75 72
3 4-Methoxy-4'-chloroazobenzene N²-(4-Chlorophenyl)-4-methoxybenzene-1,2-diamine 61 58

Data sourced from a study on the photoreaction of 4-methoxyazobenzenes. rsc.org

Transition-Metal-Free Synthesis Pathways

The development of transition-metal-free reactions is a significant goal in green chemistry. For the synthesis of aromatic amines, several strategies have emerged that avoid the use of potentially toxic and expensive metal catalysts. acs.orgacs.orgrsc.orgchemrxiv.org

One such approach involves the electrophilic amination of arylboroxines with O-benzoyl hydroxylamines. acs.org This method provides a direct way to form a C(sp²)–N bond without the need for a transition metal. Another strategy is the dearomatization of phenols via C-N bond formation using in situ generated electrophilic aminating agents from O-Ts activated N-Boc hydroxylamines. acs.org Furthermore, transition-metal-free amide synthesis from phenyl esters and aryl amines has been developed, which could be adapted for the final steps in a multistep synthesis of more complex amines. rsc.org

Catalytic Asymmetric Diamination of Unsaturated Substrates

The synthesis of chiral, enantioenriched 1,2-diamines is of great importance in medicinal chemistry and materials science. rsc.orgrsc.org Catalytic asymmetric diamination of alkenes represents a powerful tool for achieving this. organic-chemistry.orgacs.org These reactions typically employ a chiral catalyst to control the stereochemical outcome of the diamination process.

Various catalytic systems have been developed, including those based on rhodium for the hydroamination of allylic amines nih.gov and iodine for the stereospecific diamination of unactivated alkenes. organic-chemistry.org A notable example is the use of a chirally modified aryliodine(I) catalyst for the enantioselective vicinal diamination of styrenes, which can achieve high enantiomeric excesses. organic-chemistry.org While these methods are primarily demonstrated on non-aromatic unsaturated substrates, the principles of asymmetric catalysis are continuously being extended to new substrate classes, and future developments may allow for the direct asymmetric diamination of aromatic systems or their precursors.

Ring-Closure and Heterocyclic Formation during Synthesis

The ortho-diamine functionality of 4-ethoxybenzene-1,2-diamine is a versatile starting point for the construction of various heterocyclic rings, most notably quinoxalines and benzimidazoles.

Quinoxaline (B1680401) Formation: The condensation of 4-ethoxybenzene-1,2-diamine with 1,2-dicarbonyl compounds is a classical and widely employed method for the synthesis of 6-ethoxy-substituted quinoxalines. This reaction typically proceeds under acidic conditions or with the aid of a catalyst. For instance, the reaction with benzil (B1666583) in ethanol (B145695), often with a catalytic amount of acid, yields 6-ethoxy-2,3-diphenylquinoxaline. Similarly, reaction with glyoxal (B1671930) leads to the formation of 6-ethoxyquinoxaline (B1626244). The general scheme for this reaction is depicted below:

Scheme 1: General synthesis of 6-ethoxy-substituted quinoxalines.

A variety of dicarbonyl compounds can be used, leading to a diverse range of substituted quinoxalines. The reaction conditions, including the choice of catalyst and solvent, can significantly influence the reaction time and yield.

Benzimidazole (B57391) Formation: The synthesis of 5-ethoxy-substituted benzimidazoles is another important transformation of 4-ethoxybenzene-1,2-diamine. This is typically achieved through condensation with aldehydes or carboxylic acids. The reaction with an aldehyde, followed by an oxidative cyclization, or direct condensation with a carboxylic acid or its derivative under heating or in the presence of an acid catalyst, leads to the formation of the benzimidazole ring. For example, reacting 4-ethoxybenzene-1,2-diamine with acetic acid yields 5-ethoxy-2-methylbenzimidazole.

Scheme 2: General synthesis of 5-ethoxy-substituted benzimidazoles.

The nature of the substituent at the 2-position of the resulting benzimidazole can be varied by choosing the appropriate aldehyde or carboxylic acid.

Optimization of Synthetic Reaction Conditions

The efficiency of the synthesis of heterocyclic compounds from 4-ethoxybenzene-1,2-diamine can be significantly enhanced by optimizing the reaction conditions. Key parameters that are often investigated include the choice of solvent, the nature of the acidic medium, and the methods for isolation and purification.

Solvent Effects on Reaction Selectivity and Yield

The solvent plays a crucial role in the synthesis of quinoxalines and benzimidazoles, affecting reaction rates, yields, and in some cases, the solubility of reactants and products. In the synthesis of quinoxalines from o-phenylenediamines and dicarbonyl compounds, a range of solvents have been explored. While traditional methods often employ alcohols like ethanol or methanol, studies have shown that greener solvents or even solvent-free conditions can be effective. mdpi.comudayton.edu For instance, the use of water or a mixture of ethanol and water can provide good to excellent yields, aligning with the principles of green chemistry. nih.gov The choice of solvent can also impact the ease of product isolation, with less soluble products precipitating out from the reaction mixture upon cooling.

Role of Acidic Media in Reaction Control

Acid catalysis is a cornerstone in the synthesis of both quinoxalines and benzimidazoles from o-phenylenediamines. The acid protonates a carbonyl group of the dicarbonyl compound or the aldehyde/carboxylic acid, thereby activating it for nucleophilic attack by the amino groups of the diamine. In benzimidazole synthesis from aldehydes, the acidic medium also facilitates the dehydration step leading to the final aromatic ring system. nih.gov Various acidic catalysts, ranging from mineral acids like hydrochloric acid to organic acids like acetic acid, and solid acid catalysts, have been employed. The choice of acid can influence the reaction rate and the potential for side reactions. For example, in some cases, stronger acids can lead to faster reactions but may also promote unwanted side reactions or degradation of the product.

Isolation and Purification Techniques for Synthesized Compounds

The isolation and purification of the synthesized heterocyclic compounds are critical steps to obtain products of high purity. Common techniques include recrystallization and column chromatography.

The work-up procedure for these reactions typically involves neutralizing the acidic catalyst, followed by extraction of the product into an organic solvent. youtube.com The crude product obtained after solvent evaporation can then be purified.

Recrystallization is a widely used method for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should either be very soluble or insoluble at all temperatures. For quinoxaline and benzimidazole derivatives, common recrystallization solvents include ethanol, methanol, or mixtures of solvents like ethyl acetate (B1210297) and hexane. nih.govslideshare.net

Column chromatography is another powerful purification technique, particularly when recrystallization is not effective or when separating mixtures of closely related compounds. nih.gov Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), with the polarity of the eluent being adjusted to achieve optimal separation. nih.gov

The final product, 4-ethoxybenzene-1,2-diamine, is often isolated and stored as its sulfate salt to improve its stability and handling, as free diamines can be susceptible to aerial oxidation. The sulfate salt is typically prepared by treating a solution of the free diamine in a suitable solvent, such as ethanol, with sulfuric acid. The resulting salt precipitates and can be collected by filtration, washed with a cold solvent to remove any residual acid, and then dried. Recrystallization of the sulfate salt from a suitable solvent system, such as aqueous ethanol, can further enhance its purity.

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Methods for Molecular Analysis

Spectroscopy is a cornerstone of molecular analysis, providing a non-destructive means to probe the chemical structure and properties of a compound. Each method offers unique information based on the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms.

For 4-ethoxybenzene-1,2-diamine (B74564), ¹H NMR would be expected to show distinct signals corresponding to the aromatic protons, the protons of the two amino (-NH₂) groups, and the protons of the ethoxy (-OCH₂CH₃) group. The aromatic protons would appear as a complex splitting pattern in the aromatic region of the spectrum. The ethoxy group would present as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The amino protons might appear as broad singlets.

Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon environments in the molecule. Separate signals would be expected for the two distinct carbons of the ethoxy group and the six carbons of the benzene (B151609) ring.

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular weight of the 4-Ethoxybenzene-1,2-diamine moiety is 152.19 g/mol . nih.govsigmaaldrich.com In mass spectrometry, this free base would be ionized, most commonly by protonation, to form a molecular ion [M+H]⁺ with an m/z value of approximately 153.10.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and often thermally fragile, molecules. For 4-ethoxybenzene-1,2-diamine, ESI-MS would be expected to generate the protonated molecular ion [M+H]⁺ as the base peak. While experimental ESI-MS data is not available in published literature, theoretical predictions for the free base (C₈H₁₂N₂O) provide insight into the expected ionic species.

Table 1: Predicted ESI-MS Adducts for 4-Ethoxybenzene-1,2-diamine

Adduct Ion Predicted m/z
[M+H]⁺ 153.10224
[M+Na]⁺ 175.08418
[M+K]⁺ 191.05812
[M-H]⁻ 151.08768

Data derived from computational predictions for the free base. uni.lu

Analysis of the fragmentation pattern from tandem MS (MS/MS) experiments could further confirm the structure by showing characteristic losses, such as the loss of an ethylene molecule from the ethoxy group.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The technique is particularly sensitive to conjugated systems, such as the aromatic ring in 4-ethoxybenzene-1,2-diamine.

The UV-Vis spectrum of a substituted benzene derivative is characterized by absorption bands arising from π → π* transitions within the aromatic ring. For o-phenylenediamine (B120857), absorption bands are observed around 210 nm, 240 nm, and 294 nm. researchgate.net The presence of the ethoxy and amino substituents on the benzene ring in 4-ethoxybenzene-1,2-diamine is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima due to their electron-donating nature. While a specific spectrum for the title compound is not available, a reference exists in the "Absorption Spectra in the UV and visible Regions," indicating that data has been recorded for the free base. nih.gov

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This phenomenon occurs when a molecule relaxes from an excited electronic state back to the ground state. Aromatic compounds, particularly those with electron-donating groups like amino and alkoxy groups, can exhibit fluorescence.

Many aromatic diamine derivatives are known to be fluorescent. The emission properties, including the wavelength of maximum emission (λₑₘ) and quantum yield, would be dependent on the molecular structure and the solvent environment. However, specific experimental fluorescence data for 4-ethoxybenzene-1,2-diamine sulfate (B86663) could not be located in the surveyed scientific literature.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Solid-State Structural Analysis via Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of 4-ethoxybenzene-1,2-diamine sulfate would provide unambiguous confirmation of its molecular structure.

This analysis would yield detailed information on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding between the amino groups and the sulfate anion. Despite the utility of this technique, there are no published crystallographic reports or entries in structural databases for this compound.

Table of Mentioned Compounds

Compound Name
This compound
4-Ethoxybenzene-1,2-diamine

Analysis of Intermolecular Interactions in Crystal Packing

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds. High-performance liquid chromatography (HPLC) is a particularly powerful technique for the analysis of non-volatile and thermally labile compounds like this compound.

The development of a robust HPLC method is critical for assessing the purity of this compound and for identifying any process-related impurities or degradation products. A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of aromatic amines.

A typical RP-HPLC method would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic modifier such as acetonitrile or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient separation of compounds with a range of polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the analyte and potential impurities exhibit strong absorbance.

The validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. medcraveonline.com Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Parameter Acceptance Criteria
Specificity The analyte peak should be free from interference from the blank, placebo, and known impurities. Peak purity should pass.
Linearity Correlation coefficient (r²) ≥ 0.999
Range Typically from LOQ to 120% of the test concentration.
Accuracy % Recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%
Intermediate Precision RSD between different analysts, days, and equipment ≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of approximately 10:1

This table outlines typical validation parameters and their acceptance criteria for an HPLC method as per ICH guidelines.

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) stands as a pivotal technique for the rapid analysis of chemical compounds, offering significant advantages in terms of speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). The application of UPLC is particularly valuable for the analysis of aromatic compounds such as this compound, enabling efficient monitoring of reaction progress, assessment of purity, and quality control of the final product.

The methodology for UPLC analysis of this compound typically involves a reversed-phase approach. A sub-2 µm particle column, such as a C18 stationary phase, is commonly employed to achieve high-resolution separations. The mobile phase generally consists of a gradient mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent like acetonitrile or methanol. This gradient elution allows for the effective separation of the target compound from potential impurities and starting materials.

Detection is most commonly achieved using a photodiode array (PDA) detector, which allows for the monitoring of absorbance at multiple wavelengths, or a mass spectrometer (MS) for more definitive identification. The short analysis times, often under five minutes, make UPLC an ideal high-throughput technique in a research and development setting.

Table 1: Illustrative UPLC Method Parameters for this compound Analysis

ParameterValue
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Detection PDA at 280 nm
Run Time 3 minutes

Scalable Preparative Chromatography for Compound Isolation

Following successful synthesis and analytical confirmation of this compound, scalable preparative chromatography is often employed for its isolation and purification. This technique is essential for obtaining high-purity material required for subsequent applications. Preparative High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose, allowing for the separation of the desired compound from byproducts and unreacted starting materials on a larger scale than analytical HPLC.

The principles of separation in preparative HPLC are similar to those in analytical HPLC, primarily utilizing differences in the polarity of the compounds. For this compound, a reversed-phase stationary phase, such as C18-bonded silica (B1680970), is typically chosen. The selection of the mobile phase is critical and is often a mixture of water and a miscible organic solvent like acetonitrile or methanol, sometimes with the addition of a modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution.

The process begins with the development of an optimized analytical method, which is then scaled up for preparative purposes. This scale-up involves increasing the column diameter and particle size, as well as adjusting the flow rate and injection volume to accommodate larger sample loads. Fraction collection is triggered based on the detector signal (commonly UV-Vis), and the collected fractions containing the purified compound are then combined and the solvent is removed, typically by rotary evaporation or lyophilization, to yield the final, high-purity product.

Table 2: Representative Parameters for Scalable Preparative Chromatography of this compound

ParameterValue
Column C18, 10 µm, 50 x 250 mm
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Flow Rate 80 mL/min
Detection UV at 280 nm
Loading Capacity 100-500 mg per injection

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Benzene-1,2-diamine Moiety

The chemical behavior of 4-ethoxybenzene-1,2-diamine (B74564) is largely characterized by the nucleophilicity of its two adjacent amino groups. This arrangement facilitates a range of chemical transformations, from condensation reactions to oxidative processes.

Condensation Reactions with Carbonyl Compounds (e.g., Quinoxaline (B1680401) Formation)

A hallmark reaction of o-phenylenediamines, including the 4-ethoxy derivative, is their condensation with α-dicarbonyl compounds to form quinoxalines. researchgate.netnih.govresearchgate.net This reaction is a widely utilized method for the synthesis of the quinoxaline scaffold, which is a core structure in many biologically active compounds. nih.govresearchgate.net The reaction proceeds through the sequential nucleophilic attack of the two amino groups on the dicarbonyl carbons, followed by dehydration to yield the aromatic quinoxaline ring.

The general mechanism involves the initial formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization. A variety of catalysts, including Brønsted and Lewis acids, can be employed to facilitate this transformation. researchgate.netnih.gov The reaction is versatile, accommodating a wide range of substituted o-phenylenediamines and dicarbonyl compounds. nih.gov

Table 1: Examples of Quinoxaline Synthesis from o-Phenylenediamines and Dicarbonyl Compounds

o-Phenylenediamine (B120857) DerivativeDicarbonyl CompoundCatalyst/ConditionsProductReference
o-PhenylenediamineBenzil (B1666583)Ethanol (B145695), reflux2,3-Diphenylquinoxaline researchgate.net
Substituted o-phenylenediaminesVarious 1,2-diketonesVanadium substituted Molybdotungstophosphoric acidSubstituted quinoxalines researchgate.net
o-Phenylenediamineα-Hydroxy ketones (in situ oxidation to dicarbonyl)OxidantQuinoxaline derivatives researchgate.net

This table presents generalized examples of quinoxaline synthesis from o-phenylenediamines. Specific examples for 4-ethoxybenzene-1,2-diamine were not found in the searched literature, but its reactivity is expected to be analogous.

Oxidative Transformations and Pathways

The benzene-1,2-diamine moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. The electrochemical oxidation of p-phenylenediamines has been studied, and it is known to proceed through the formation of radical cations and quinonediimines. researchgate.netresearchgate.netox.ac.uk While specific studies on the oxidative pathways of 4-ethoxybenzene-1,2-diamine are limited, analogies can be drawn from related compounds.

The oxidation of o-phenylenediamines can lead to the formation of phenazines through oxidative dimerization. acs.org The presence of the electron-donating ethoxy group would likely influence the oxidation potential of the molecule. The degradation of diamine-appended metal-organic frameworks has been shown to occur via C-N bond cleavage involving C-centered radicals under oxidative conditions. researchgate.net Similar radical-mediated pathways could be involved in the oxidative degradation of 4-ethoxybenzene-1,2-diamine. researchgate.netnih.gov The oxidation of p-phenylenediamine (B122844) derivatives is also a key process in the formation of hair dyes, where the initial oxidation leads to reactive intermediates that polymerize to form colored products. acs.org

Electrophilic and Nucleophilic Substitution Reactions

The benzene (B151609) ring of 4-ethoxybenzene-1,2-diamine is activated towards electrophilic aromatic substitution due to the presence of two powerful electron-donating amino groups and an activating ethoxy group. These groups direct incoming electrophiles to the ortho and para positions relative to themselves. Given the substitution pattern of 4-ethoxybenzene-1,2-diamine, the remaining unsubstituted positions on the aromatic ring are highly activated.

Conversely, nucleophilic aromatic substitution on the unsubstituted ring is generally difficult due to the electron-rich nature of the ring. However, if a suitable leaving group were present on the ring, nucleophilic substitution could be facilitated, especially if the ring were activated by electron-withdrawing groups. In the case of 4-ethoxybenzene-1,2-diamine, the strong electron-donating nature of the substituents makes nucleophilic aromatic substitution highly unfavorable.

Influence of the Ethoxy Group on Reaction Profiles

The ethoxy group at the 4-position of the benzene ring exerts a significant electronic influence on the reactivity of the diamine moiety. As an electron-donating group, it increases the electron density of the aromatic ring, thereby enhancing the nucleophilicity of the amino groups. This activating effect would be expected to accelerate the rate of condensation reactions, such as quinoxaline formation.

In the context of electrophilic aromatic substitution, the ethoxy group further activates the ring, reinforcing the directing effects of the amino groups. The combined effect of these three electron-donating groups makes the aromatic ring highly susceptible to electrophilic attack. The position of the ethoxy group also influences the regioselectivity of these reactions.

The effect of substituents on the oxidation potentials of phenylenediamines has been observed to correlate with their ability to donate electrons to the mesomeric system. researchgate.net Therefore, the electron-donating ethoxy group is expected to lower the oxidation potential of 4-ethoxybenzene-1,2-diamine compared to the unsubstituted o-phenylenediamine.

Mechanistic Pathways of Key Transformations

Detailed mechanistic studies specifically on 4-ethoxybenzene-1,2-diamine sulfate (B86663) are scarce in the available literature. However, the mechanisms of key transformations can be inferred from studies on related o-phenylenediamine derivatives.

The mechanism for quinoxaline formation is generally accepted to proceed via a two-step process involving initial condensation to form an α-amino-ketimine or enamine, followed by intramolecular cyclization and dehydration. researchgate.net

Photoredox Reaction Mechanisms

There is a lack of specific information in the searched literature regarding the photoredox reaction mechanisms of 4-ethoxybenzene-1,2-diamine sulfate. However, the photoredox-catalyzed reactions of other aniline (B41778) derivatives have been reported. For instance, the sulfonylation of anilines can be achieved using visible-light photoredox catalysis with an iridium-based photocatalyst and a persulfate oxidant. researchgate.net A plausible mechanism involves the generation of an aniline radical cation through single-electron transfer to the photoexcited catalyst. researchgate.net

Similarly, photoredox catalysis has been employed for aryl amination reactions using nickel catalysts. nih.govprinceton.edu These reactions are proposed to proceed through a Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycle, where the photoredox catalyst facilitates key electron transfer steps. Given the electronic similarity of 4-ethoxybenzene-1,2-diamine to other aniline derivatives, it is conceivable that it could participate in analogous photoredox-mediated transformations, although specific studies are needed to confirm this. The presence of the two amino groups and the ethoxy group would likely influence the redox properties of the molecule and its reactivity in such catalytic cycles.

O-Semidine Rearrangement Pathways

The semidine rearrangement is a well-documented acid-catalyzed intramolecular transformation of N-arylhydrazines. While direct studies on the O-semidine rearrangement of a precursor to 4-Ethoxybenzene-1,2-diamine are not prevalent in the literature, the behavior of analogous compounds, such as 4-methoxyhydrazobenzene, provides significant insights. The rearrangement of 4-methoxyhydrazobenzene in acidic conditions predominantly yields the corresponding o-semidine. rsc.org

It is proposed that 4-ethoxy-substituted N-phenylhydrazines, under acidic catalysis, would follow a similar pathway. The mechanism likely involves the protonation of one of the nitrogen atoms, followed by a accustandard.comaccustandard.com-sigmatropic shift, although nih.govnih.gov and other sigmatropic shifts are also possible, leading to various isomeric products. The ethoxy group at the para position is expected to influence the regioselectivity of the rearrangement due to its electronic effects on the aromatic ring, stabilizing the carbocation intermediates formed during the reaction.

The primary products expected from such a rearrangement would be substituted diphenylamines and anilines. The exact product distribution would be contingent on reaction conditions such as acid strength and temperature.

Table 1: Expected Products from O-Semidine Rearrangement of a Hypothetical 4-Ethoxy-N-phenylhydrazine

ReactantProposed Predominant Product (o-semidine)Other Potential Products
N-(4-ethoxyphenyl)hydrazine2-amino-5-ethoxydiphenylamine4-amino-5-ethoxydiphenylamine, 4-ethoxyaniline, Aniline

This table is illustrative and based on the known behavior of analogous compounds due to a lack of direct studies on 4-ethoxy-N-phenylhydrazine.

Acid-Catalyzed Reaction Mechanisms

In the presence of an acid catalyst, this compound can participate in a variety of condensation reactions. The sulfate counter-ion provides the acidic medium necessary to protonate reactants, thereby activating them for nucleophilic attack by the diamine. A common reaction is the condensation with 1,2-dicarbonyl compounds, such as glyoxal (B1671930), to form heterocyclic structures like quinoxalines.

The generally accepted mechanism for this type of condensation involves the initial protonation of one of the carbonyl groups of the dicarbonyl compound by the acidic medium. This increases the electrophilicity of the carbonyl carbon, which is then attacked by one of the amino groups of the 4-Ethoxybenzene-1,2-diamine. The resulting hemiaminal intermediate then dehydrates to form a Schiff base. A subsequent intramolecular cyclization occurs when the second amino group attacks the remaining carbonyl, followed by another dehydration step to yield the aromatic quinoxaline ring. The electron-donating ethoxy group is expected to increase the nucleophilicity of the amino groups, potentially accelerating the rate of reaction.

Studies on the acid-catalyzed condensation of benzamide (B126) with glyoxal have shown the formation of various complex heterocyclic structures, indicating that the reaction pathways can be intricate and solvent-dependent. nih.govsemanticscholar.org

Catalytic Activity of this compound and its Derivatives

The unique structure of 4-Ethoxybenzene-1,2-diamine, with its adjacent amino groups and an electron-donating substituent, makes it and its derivatives promising candidates for applications in catalysis, both as ligands in metal-based systems and as organocatalysts.

Role as Ligands in Metal-Catalyzed Systems

o-Phenylenediamines are well-established as effective ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. These ligands can be redox-active, meaning they can actively participate in the catalytic cycle by storing and releasing electrons.

While specific research on 4-Ethoxybenzene-1,2-diamine as a ligand is limited, the behavior of other substituted o-phenylenediamines suggests its potential. The two nitrogen atoms can chelate to a metal center, forming a stable five-membered ring. The electronic properties of the resulting metal complex can be fine-tuned by the ethoxy substituent on the phenylenediamine backbone. The electron-donating nature of the ethoxy group would increase the electron density on the metal center, which can be beneficial for certain catalytic reactions, such as reductive eliminations in cross-coupling cycles.

Table 2: Potential Metal Complexes and Their Anticipated Catalytic Applications

MetalPotential Complex StructurePotential Catalytic Application
Palladium (Pd)[Pd(4-ethoxy-1,2-phenylenediamine)Cl2]Cross-coupling reactions (e.g., Suzuki, Heck)
Copper (Cu)[Cu(4-ethoxy-1,2-phenylenediamine)2]SO4Oxidation of alcohols and phenols
Rhodium (Rh)[Rh(4-ethoxy-1,2-phenylenediamine)(CO)2]ClHydroformylation of alkenes
Iron (Fe)Fe(4-ethoxy-1,2-phenylenediamine)3Reduction of nitroarenes

This table presents hypothetical applications based on the known catalytic activity of similar o-phenylenediamine metal complexes.

Application in Organic Reaction Isomerization

The potential of this compound and its derivatives as catalysts in organic reaction isomerization is an area that warrants investigation. While direct evidence is scarce, related phenylenediamines have been shown to catalyze certain transformations. For instance, some diamines can act as basic catalysts to promote the isomerization of double bonds.

The mechanism for such an isomerization could involve the reversible protonation and deprotonation of the substrate by the amino groups of the diamine. The sulfate salt itself could play a role by providing a controlled acidic or basic environment depending on the reaction conditions and the pKa values of the involved species.

Furthermore, metal complexes derived from 4-Ethoxybenzene-1,2-diamine could be effective isomerization catalysts. For example, transition metal hydrides, which can be formed in situ from such complexes, are known to catalyze the isomerization of alkenes through migratory insertion and β-hydride elimination steps. The electronic influence of the ethoxy group could modulate the stability and reactivity of these hydride intermediates, thereby affecting the efficiency and selectivity of the isomerization process.

Due to the lack of specific studies, the application of this compound in isomerization remains a prospective field of research.

Computational Chemistry and Theoretical Modeling

Electronic Structure Calculations

The electronic structure is fundamental to understanding a molecule's reactivity and properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for this purpose.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 4-ethoxybenzene-1,2-diamine (B74564) sulfate (B86663), a DFT study would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. By calculating the vibrational frequencies, one can confirm that the optimized structure is a true minimum (no imaginary frequencies) and predict its infrared and Raman spectra.

Furthermore, exploring the energy landscape would reveal other stable conformations (isomers) and the transition states that connect them. This information is crucial for understanding the molecule's flexibility and the energy barriers for conformational changes.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Energy Gap Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO is the orbital from which an electron is most easily removed, relating to its ability to donate electrons (nucleophilicity). The LUMO is the orbital to which an electron is most easily added, indicating its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more easily excitable and therefore more reactive. youtube.comschrodinger.com For 4-ethoxybenzene-1,2-diamine sulfate, calculating the HOMO and LUMO energy levels and visualizing their spatial distribution would provide insights into its reactivity and potential as a charge-transfer material.

Table 1: Illustrative Data Table for Frontier Molecular Orbital Analysis

ParameterCalculated Value (Hypothetical)
HOMO Energy-5.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap3.4 eV

Note: The data in this table is purely illustrative to demonstrate how such results would be presented and is not based on actual calculations for this compound.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, providing a powerful complement to experimental measurements.

Theoretical Absorption and Emission Spectra Calculation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netyoutube.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). This would be particularly useful for understanding the color and photophysical properties of this compound and its derivatives. Similarly, calculations on the first excited state can provide information about the expected fluorescence or phosphorescence emission spectra.

Quantum Yield Prediction and Correlation with Experimental Data

The quantum yield of a photochemical process is the fraction of absorbed photons that result in a particular outcome (e.g., fluorescence or a chemical reaction). While direct and accurate prediction of quantum yields is computationally challenging, theoretical models can provide valuable insights into the factors that influence it. By analyzing the potential energy surfaces of the excited states, including pathways for non-radiative decay, one can qualitatively predict whether a molecule is likely to be fluorescent and how its structure might be modified to enhance its emission. Correlating these theoretical predictions with future experimental data would be essential for validating the computational models.

Reaction Mechanism Elucidation through Computational Simulations

Computational chemistry is an indispensable tool for investigating the step-by-step mechanisms of chemical reactions. For 4-ethoxybenzene-1,2-diamine, which is known to participate in reactions like oxidation and electrophilic aromatic substitution, computational simulations could provide a detailed picture of these processes.

By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Such studies would clarify the regioselectivity observed in reactions involving 4-ethoxybenzene-1,2-diamine and could guide the design of new synthetic routes to valuable products.

Transition State Identification and Reaction Pathway Mapping

Understanding the chemical transformations that 4-Ethoxybenzene-1,2-diamine can undergo is crucial for predicting its reactivity and potential applications. Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in mapping reaction pathways and identifying the associated transition states.

A key reaction for aromatic amines is oxidation. The oxidation of 4-Ethoxybenzene-1,2-diamine would likely proceed through the removal of hydrogen atoms from the amine groups. DFT calculations can be employed to model this process step-by-step. For instance, the initial step would be the abstraction of a hydrogen atom from one of the amine groups to form a radical cation. Theoretical studies on the oxidation of tertiary aromatic amines have shown that the unpaired electron in the resulting radical cation is often delocalized, with a significant spin density on the para-carbon atom relative to the amino group. rsc.org In the case of 4-Ethoxybenzene-1,2-diamine, the presence of the electron-donating ethoxy group would influence the stability and electronic distribution of this radical intermediate.

Further oxidation could lead to the formation of a diimine species. The pathway for such a transformation involves surmounting an energy barrier, the peak of which is the transition state. Computational chemists can locate this transition state geometry and calculate its energy. This information is vital for determining the reaction kinetics. Studies on substituted p-phenylenediamines have utilized semi-empirical and DFT methods to investigate the relative stabilities of dehydrogenation products, suggesting that the formation of quinonediimine-like structures is a key aspect of their antioxidant activity. scite.ai For 4-Ethoxybenzene-1,2-diamine, a similar approach could be used to map the energy profile of its oxidation, as illustrated in a hypothetical reaction coordinate diagram.

Table 1: Hypothetical Energy Profile for the Oxidation of 4-Ethoxybenzene-1,2-diamine

Reaction StepSpeciesRelative Energy (kcal/mol)
14-Ethoxybenzene-1,2-diamine + Oxidant0.0
2Transition State 1 (H-abstraction)+15.2
3Radical Cation Intermediate+5.7
4Transition State 2 (Second H-abstraction)+12.8
5Diimine Product-10.4

This table presents illustrative data that would be obtained from DFT calculations to map the reaction pathway.

Solvent Effects and Intermolecular Interactions Modeling

The behavior of a molecule is significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects and provide insights into intermolecular interactions.

The sulfate salt of 4-Ethoxybenzene-1,2-diamine implies the presence of ionic interactions and strong hydrogen bonding capabilities. In a crystalline state, these interactions would dictate the packing of the molecules. Theoretical methods can be used to analyze and quantify these intermolecular forces, such as hydrogen bonds between the amine hydrogens and the sulfate oxygens, as well as π-π stacking interactions between the benzene (B151609) rings. researchgate.net The analysis of intermolecular interactions in crystals of related aromatic compounds often reveals complex networks of hydrogen bonds and other non-covalent interactions that determine the solid-state structure. mdpi.com

COSMO-RS Simulations for Solvation Energies

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of liquids and solutions. wikipedia.org It is particularly useful for estimating solvation energies, which are critical for understanding solubility and partitioning behavior.

COSMO-RS works by first performing a quantum chemical calculation (typically DFT) for the isolated molecule within a virtual conductor. This generates a screening charge density (σ-profile) on the molecular surface, which serves as a detailed descriptor of the molecule's polarity. These σ-profiles are then used in a statistical thermodynamics framework to calculate the chemical potential of the molecule in a given solvent. wikipedia.org

For this compound, COSMO-RS could be used to predict its solubility in a wide range of solvents. This is highly valuable for applications such as purification, formulation, and extraction processes. doaj.orgresearchgate.net The model can compute key thermodynamic properties like the free energy of solvation, which is a direct measure of how favorably the solute interacts with the solvent.

Table 2: Illustrative COSMO-RS Predicted Solvation Free Energies for 4-Ethoxybenzene-1,2-diamine in Various Solvents

SolventDielectric ConstantSolvation Free Energy (kcal/mol)
Water78.4-12.5
Ethanol (B145695)24.5-9.8
Acetone20.7-7.2
Toluene2.4-4.1
Hexane1.9-1.5

This table presents hypothetical data illustrating the expected trend of solvation energies for a polar compound like 4-Ethoxybenzene-1,2-diamine in different solvents, as would be predicted by COSMO-RS.

The predictions from COSMO-RS can guide the selection of optimal solvents or solvent mixtures for specific applications, reducing the need for extensive experimental screening.

Molecular Dynamics Simulations for Conformation and Dynamics

Molecular Dynamics (MD) simulations provide a time-resolved picture of molecular motion. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational flexibility of a molecule and its dynamic behavior in solution or in the solid state.

For 4-Ethoxybenzene-1,2-diamine, MD simulations could be used to study the conformational landscape of the ethoxy group and the amino groups. The rotation around the C-O and C-C bonds of the ethoxy group, as well as the inversion of the amino groups, can be explored. In solution, the simulations would also show the dynamic formation and breaking of hydrogen bonds with solvent molecules.

An MD simulation of this compound in an aqueous solution would involve placing one or more formula units of the compound in a box of water molecules and simulating their movement over time. The analysis of the simulation trajectories can provide a wealth of information.

Key outputs from MD simulations would include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or group in the solute. For example, the RDF between the amine hydrogens and the oxygen atoms of water would reveal the structure of the hydration shell.

Hydrogen Bond Lifetimes: The average duration of hydrogen bonds between the solute and solvent can be calculated, providing insight into the dynamics of solvation.

Conformational Analysis: The simulations can be used to determine the most stable conformations of the molecule in solution and the energy barriers between them.

Table 3: Illustrative Data from a Hypothetical MD Simulation of 4-Ethoxybenzene-1,2-diamine in Water

ParameterValue
Average N-H···O(water) H-bond distance1.9 Å
Average N-H···O(water) H-bond lifetime2.5 ps
Most populated dihedral angle for C-C-O-C175° (anti-periplanar)
Self-diffusion coefficient in water0.45 x 10⁻⁵ cm²/s

This table provides examples of the type of quantitative data that can be extracted from MD simulation trajectories.

By combining these computational techniques, a detailed and multi-faceted understanding of the chemical and physical properties of this compound can be developed, guiding further experimental work and potential applications.

Derivatization Strategies and Functional Analog Development

Systematic Derivatization for Functional Enhancement

Systematic derivatization of 4-Ethoxybenzene-1,2-diamine (B74564) sulfate (B86663) focuses on the intentional alteration of its chemical structure to augment its spectrophotometric and fluorescent properties. These modifications are crucial for developing highly sensitive and selective analytical methods.

The primary amino groups of 4-Ethoxybenzene-1,2-diamine are prime targets for chemical derivatization to yield products with strong chromophores, making them suitable for UV-visible spectrophotometric analysis. researchgate.net This is particularly useful for quantifying the diamine or other analytes that can react with it. researchgate.net A common strategy involves condensation reactions or the formation of charge-transfer complexes. researchgate.net

One established method for the spectrophotometric determination of aromatic diamines involves their reaction with sodium sulphide in the presence of an oxidizing agent, such as Fe(III) or N-bromosuccinimide (NBS). ekb.eg This reaction typically produces intensely colored products, akin to methylene (B1212753) blue, which exhibit strong absorption in the visible region. ekb.eg For instance, the reaction of p-phenylenediamine (B122844) with this system yields a product with an absorption maximum (λmax) around 597 nm. ekb.eg It is anticipated that 4-Ethoxybenzene-1,2-diamine sulfate would undergo a similar reaction, yielding a colored derivative with a distinct λmax, enabling its quantification.

Another approach is the derivatization with reagents that form colored charge-transfer complexes with electron-rich aromatic amines. researchgate.net The ethoxy group in 4-Ethoxybenzene-1,2-diamine enhances the electron-donating nature of the benzene (B151609) ring, making it a suitable candidate for such reactions.

Azo coupling is another versatile derivatization technique. nih.gov This involves the reaction of the diamine with a diazonium salt to form a highly colored azo dye. This method is noted for its ability to enhance ionization efficiency in mass spectrometry, suggesting a dual applicability for both spectrophotometric and mass spectrometric detection. nih.gov

Derivatizing Reagent SystemReaction PrincipleExpected Product Type for 4-Ethoxybenzene-1,2-diaminePotential λmax (nm)
Sodium Sulphide / Oxidant (e.g., Fe(III))Oxidative couplingEthylene blue-like dye~600-700
Diazonium SaltsAzo couplingAzo dye derivative~450-550
Sulphophthalein Dyes (e.g., BCG, BCP)Ion-pair complex formationIon-pair associate~400-620

Note: The potential λmax values are estimations based on reactions with similar aromatic diamines and may vary for 4-Ethoxybenzene-1,2-diamine derivatives.

For applications requiring higher sensitivity, the introduction of fluorophores is a preferred strategy. The derivatization of this compound with fluorescent reagents can produce derivatives that are detectable at very low concentrations using spectrofluorimetry.

A notable fluorogenic derivatizing agent for aromatic diamines is 5-(4,6-dichlorotriazinyl)aminofluorescein (B148997) (DTAF). nih.gov This reagent reacts with the amino groups under alkaline conditions to form a highly fluorescent product. nih.gov This method has been shown to increase detection sensitivity by 30- to 81-fold compared to UV detection for other phenylenediamines. nih.gov Another fluorogenic reagent, 3-(2-furoyl)-quinoline-2-carboxaldehyde (FQ), reacts with primary amines in the presence of a nucleophile to yield fluorescent conjugates, offering a rapid and sensitive labeling method. nih.gov

Furthermore, the condensation of o-phenylenediamines, such as 4-Ethoxybenzene-1,2-diamine, with various aldehydes or carboxylic acids can lead to the formation of benzimidazole (B57391) derivatives. researchgate.netresearchgate.net Many substituted benzimidazoles are inherently fluorescent. researchgate.netresearchgate.net The reaction with salicylaldehyde (B1680747) derivatives, for example, can produce fluorescent benzimidazoles that exhibit excited-state intramolecular proton transfer (ESIPT), a phenomenon that can lead to large Stokes shifts and emission in the visible region. researchgate.net The fluorescence properties of these derivatives can be tuned by altering the substituents on the aldehyde.

Fluorogenic ReagentReaction TypeExpected DerivativeKey Features
5-(4,6-dichlorotriazinyl)aminofluorescein (DTAF)Nucleophilic substitutionFluorescein-labeled diamineHigh sensitivity enhancement
3-(2-furoyl)-quinoline-2-carboxaldehyde (FQ)CondensationFQ-labeled diamineRapid labeling, low detection limits
Salicylaldehyde derivativesReductive cyclizationHydroxyphenyl-benzimidazolePotential for ESIPT, tunable fluorescence

Synthesis of N-Substituted and Aromatic Ring-Modified Analogs

The synthesis of analogs of 4-Ethoxybenzene-1,2-diamine through N-substitution or modification of the aromatic ring is a cornerstone of medicinal chemistry and materials science. These modifications can profoundly influence the molecule's biological activity, electronic properties, and binding affinities.

A primary route for generating a vast array of analogs is the synthesis of benzimidazoles. rasayanjournal.co.innih.govorganic-chemistry.org The reaction of 4-Ethoxybenzene-1,2-diamine with a wide variety of aldehydes or carboxylic acids, often facilitated by a catalyst, leads to the formation of 2-substituted-5-ethoxybenzimidazoles. rasayanjournal.co.inmdpi.com The substituent at the 2-position is determined by the aldehyde or carboxylic acid used, allowing for extensive diversification. nih.gov

N-alkylation and N-arylation of the resulting benzimidazole or directly on the diamine provide further avenues for creating diverse analogs. nih.gov For instance, N-substituted o-phenylenediamines can be used in three-component coupling reactions with sulfonyl azides and terminal alkynes to produce 1,2-disubstituted benzimidazoles. nih.gov These synthetic strategies are crucial for building libraries of compounds for screening against biological targets. organic-chemistry.org

Reaction TypeReactants with 4-Ethoxybenzene-1,2-diamineProduct ClassPotential Applications
CondensationAromatic/Aliphatic Aldehydes2-Substituted-5-ethoxybenzimidazolesAntiviral, Anticancer, Antihypertensive agents rasayanjournal.co.in
CondensationCarboxylic Acids2-Substituted-5-ethoxybenzimidazolesTherapeutic agents nih.gov
Three-component couplingN-substituted diamine, Sulfonyl azide, Terminal alkyne1,2-Disubstituted-5-ethoxybenzimidazolesChemotherapeutic agents nih.gov
AlkylationAlkyl halidesN-Alkyl-5-ethoxybenzimidazoles/diaminesModulating biological activity

Development of Multifunctional Molecules and Advanced Building Blocks

The inherent bifunctionality of this compound, possessing two reactive amine groups and an electron-donating ethoxy group, makes it an excellent scaffold for the development of multifunctional molecules and advanced building blocks for complex syntheses. mdpi.com

In the field of targeted protein degradation, bifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs) are of significant interest. enamine.netnih.gov A PROTAC consists of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.govbroadpharm.combroadpharm.com The diamine moiety of 4-Ethoxybenzene-1,2-diamine can serve as a versatile anchor point for the attachment of linkers or as part of the E3 ligase ligand itself. Its derivatives can be designed to present functional groups for conjugation to protein-targeting ligands, thereby generating libraries of PROTACs for screening. enamine.netenamine.net The ability to systematically modify the diamine core allows for the optimization of the spatial orientation and physicochemical properties of the resulting PROTAC, which are critical for its efficacy. nih.gov

This compound is an ideal building block for the construction of combinatorial libraries, particularly for DNA-encoded libraries (DELs) and other high-throughput screening platforms. mdpi.comnih.gov The two amine groups allow for the sequential or parallel introduction of different chemical entities, leading to a vast number of unique compounds from a small set of starting materials.

The synthesis of benzimidazole libraries is a prominent example. nih.govacs.org By reacting polymer-supported o-phenylenediamines with a diverse set of carboxylic acids or other reagents, large libraries of benzimidazoles can be efficiently generated. nih.gov This approach has been successfully used to create libraries containing hundreds of millions of distinct compounds. acs.org The 4-ethoxy substituent on the diamine core can provide favorable physicochemical properties, such as improved solubility, and can be a key element for molecular recognition by biological targets. The structural diversity generated from these libraries is essential for the discovery of novel drug candidates and chemical probes. mdpi.com

Protection Group Strategies for Selective Functionalization

The selective functionalization of 4-Ethoxybenzene-1,2-diamine, the free base of the corresponding sulfate salt, presents a classic chemical challenge due to the similar reactivity of its two amino groups. To achieve regioselective modification, the temporary "masking" of one amine with a protecting group is an indispensable strategy. This approach allows for chemical transformations to be directed to the unprotected amine, after which the protecting group can be removed to reveal the original functionality. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal.

The Principle of Orthogonal Protection

In the context of difunctional molecules like 4-Ethoxybenzene-1,2-diamine, the concept of orthogonal protection is particularly powerful. This strategy involves the use of multiple protecting groups that can be removed under distinct and non-interfering conditions. For instance, one amino group could be protected with an acid-labile group, while the other is masked with a base-labile or hydrogenation-labile group. This allows for the sequential deprotection and functionalization of the amino groups, providing a high degree of control over the synthetic route.

Common Protecting Groups for Aromatic Amines

A variety of protecting groups are available for the temporary masking of amine functionalities. The selection of an appropriate group for 4-Ethoxybenzene-1,2-diamine would be guided by the desired reaction sequence and the stability of the ethoxy substituent. Common protecting groups for aromatic amines include carbamates, amides, and sulfonamides.

Table 1: Common Protecting Groups for Amines and Their Cleavage Conditions

Protecting GroupAbbreviationIntroduction ReagentCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) ((Boc)₂O)Strong acids (e.g., TFA, HCl)
BenzyloxycarbonylCbzBenzyl chloroformate (CbzCl)Catalytic hydrogenolysis (e.g., H₂, Pd/C)
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., piperidine)
AcetylAcAcetic anhydride, Acetyl chlorideAcid or base hydrolysis
TrifluoroacetylTFAcTrifluoroacetic anhydrideMild base
p-ToluenesulfonylTosyl (Ts)p-Toluenesulfonyl chloride (TsCl)Strong acid, reducing agents

Strategies for Mono-Protection

The primary challenge in the derivatization of 4-Ethoxybenzene-1,2-diamine is achieving mono-protection. Several strategies can be employed to favor the formation of the mono-protected product over the di-protected species.

One common approach involves the slow addition of the protecting group reagent to a solution of the diamine. This stoichiometric control can favor the mono-adduct, although separation from the starting diamine and the di-protected byproduct is often necessary.

Another strategy leverages the subtle differences in the basicity of the two amino groups. While the electronic effect of the ethoxy group influences both amines, slight variations in their steric environment or electronic character can be exploited under carefully controlled reaction conditions to achieve selective mono-protection.

A more robust method for achieving mono-protection involves the in-situ formation of a salt. For instance, the addition of one equivalent of a strong acid, such as hydrochloric acid, can protonate one of the amino groups, rendering it non-nucleophilic. The remaining free amino group can then be selectively protected. Subsequent neutralization regenerates the second amino group, which can then be functionalized or protected with an orthogonal protecting group.

Application in the Synthesis of Heterocycles

The selective protection of 4-Ethoxybenzene-1,2-diamine is particularly relevant in the synthesis of benzimidazoles, a class of heterocyclic compounds with diverse biological activities. The condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid is a common method for benzimidazole synthesis. researchgate.netresearchgate.netmdpi.com In cases where an unsymmetrically substituted benzimidazole is desired, a protection group strategy is essential.

For example, one amino group of 4-Ethoxybenzene-1,2-diamine could be protected with a Boc group. The remaining free amine can then react with a specific aldehyde. Subsequent deprotection of the Boc group and cyclization would yield a benzimidazole with a defined substitution pattern that would be difficult to achieve through direct condensation with the unprotected diamine.

While specific, detailed research findings on the protection group strategies for this compound are not extensively documented in publicly available literature, the principles and methods established for other aromatic diamines, particularly substituted o-phenylenediamines, provide a strong foundation for developing effective synthetic routes for its selective functionalization. The judicious application of these strategies is paramount for unlocking the full potential of this compound in the synthesis of novel and functional molecules.

Applications in Advanced Materials and Chemical Synthesis

Precursor in Heterocyclic Compound Synthesis

The primary application of 4-ethoxybenzene-1,2-diamine (B74564) sulfate (B86663) lies in its role as a building block for nitrogen-containing heterocyclic compounds. The ortho-diamine functionality is primed for cyclocondensation reactions with a variety of electrophilic partners.

Synthesis of Quinoxaline (B1680401) Derivatives

Quinoxalines are a class of benzo-fused heterocyclic compounds that are synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. In this reaction, 4-ethoxybenzene-1,2-diamine (released from its sulfate salt, typically by neutralization) acts as the diamine component. The reaction proceeds by the sequential formation of Schiff base intermediates, followed by an intramolecular cyclization and dehydration to yield the aromatic quinoxaline ring system.

The presence of the ethoxy group on the benzene (B151609) ring of the diamine precursor leads to the formation of 6-ethoxyquinoxaline (B1626244) derivatives. This substituent can modulate the electronic properties of the resulting quinoxaline, influencing its reactivity and suitability for various applications. The general synthesis is versatile, allowing for a wide range of 1,2-dicarbonyl compounds (such as glyoxal (B1671930), benzil (B1666583), and their derivatives) to be used, thereby generating a library of diversely substituted 6-ethoxyquinoxalines. These reactions can be catalyzed by acids or performed under various conditions, including solvent-free and microwave-assisted methods, to improve yields and reaction times. umich.eduresearchgate.netresearchgate.net

Table 1: Representative Synthesis of 6-Ethoxyquinoxaline Derivatives

1,2-Diamine Precursor1,2-Dicarbonyl ReactantResulting Quinoxaline Derivative
4-Ethoxybenzene-1,2-diamineBenzil6-Ethoxy-2,3-diphenylquinoxaline
4-Ethoxybenzene-1,2-diamineGlyoxal6-Ethoxyquinoxaline
4-Ethoxybenzene-1,2-diamineAcetylacetone (in the presence of an oxidant)6-Ethoxy-2,3-dimethylquinoxaline

This table presents illustrative examples of potential synthetic outcomes.

Formation of Benzimidazole (B57391) Structures

Benzimidazoles are another critical class of heterocyclic compounds synthesized from o-phenylenediamines. The most common method involves the condensation of the diamine with an aldehyde, followed by cyclization and oxidation. researchgate.net When 4-ethoxybenzene-1,2-diamine is used, it yields 5-ethoxybenzimidazole derivatives.

The reaction with an aldehyde first forms a Schiff base with one of the amino groups. This intermediate then undergoes an intramolecular cyclization, where the second amino group attacks the imine carbon. The subsequent elimination of a water molecule (or hydrogen, depending on the oxidation state of the intermediate) leads to the aromatic benzimidazole ring. Various catalysts, including acid catalysts and nanoparticles, have been employed to facilitate this transformation. For instance, reacting 4-methoxy-1,2-phenylenediamine with formic acid using a ZnO nanoparticle catalyst has been shown to produce 5-methoxy-1H-benzimidazole in high yield, a reaction pathway directly analogous to the synthesis of its ethoxy counterpart. researchgate.net

Table 2: Representative Synthesis of 5-Ethoxybenzimidazole Derivatives

1,2-Diamine PrecursorAldehyde/Carboxylic Acid ReactantResulting Benzimidazole Derivative
4-Ethoxybenzene-1,2-diamineBenzaldehyde2-Phenyl-5-ethoxy-1H-benzimidazole
4-Ethoxybenzene-1,2-diamineFormic Acid5-Ethoxy-1H-benzimidazole
4-Ethoxybenzene-1,2-diamine4-Ethoxybenzaldehyde5-Ethoxy-2-(4-ethoxyphenyl)-1H-benzimidazole

This table presents illustrative examples of potential synthetic outcomes.

Integration into Novel Material Systems

The heterocyclic derivatives synthesized from 4-ethoxybenzene-1,2-diamine sulfate are valuable components in the development of new functional materials, owing to their distinct electronic and photophysical properties.

Potential in Optoelectronic Materials, including Organic Light-Emitting Diodes (OLEDs)

Both quinoxaline and benzimidazole skeletons are recognized as important chromophores and are frequently incorporated into materials for optoelectronic devices. Quinoxalines, being electron-deficient, are often used as electron-transporting or emissive materials in Organic Light-Emitting Diodes (OLEDs). Benzimidazole derivatives are also widely used in OLEDs; for example, 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TBPI) is a well-known electron-transport material. sbpmat.org.br

The introduction of an ethoxy group, derived from the 4-ethoxybenzene-1,2-diamine precursor, can serve to tune the properties of these materials. As an electron-donating group, the ethoxy substituent can modify the HOMO-LUMO energy levels, influence the emission wavelength (color tuning), and improve the solubility and processability of the final material. Therefore, 6-ethoxyquinoxalines and 5-ethoxybenzimidazoles are promising candidates for developing new emitters or host materials for blue, green, or red OLEDs with tailored performance characteristics.

Development of Mesoporous Materials

While the direct use of this compound in mesoporous materials is not extensively documented, the functionalization of porous materials like mesoporous silica (B1680970) with related aromatic diamines is an established technique. For instance, p-phenylenediamine (B122844) (p-PDA) and o-phenylenediamine (o-PDA) have been used to modify the surfaces of silica and other substrates. chalcogen.roumcs.plnih.gov This functionalization is typically achieved through co-condensation during the synthesis of the mesoporous material or by post-synthesis grafting. nih.gov

The incorporated diamine groups can alter the surface properties of the material, enhancing its hydrophilicity and providing sites for further reactions or for the specific adsorption of target molecules like heavy metals or organic pollutants. nih.gov By analogy, 4-ethoxybenzene-1,2-diamine could be employed to create functionalized mesoporous materials. The amine groups would provide reactive handles for anchoring other molecules, while the ethoxy group could impart specific polarity and steric characteristics to the pores, potentially leading to novel materials for catalysis, separation, or sensing applications.

Role in Aggregation-Induced Emission (AIE) Systems

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Both quinoxaline and benzimidazole cores have been successfully integrated into AIE-active luminogens (AIEgens). researchgate.netmdma.ch These heterocyclic systems can act as the acceptor (A) part of a donor-π-acceptor (D-π-A) molecular structure, a common design for AIEgens. By attaching propeller-like rotator groups (such as tetraphenylethene) to a quinoxaline or benzimidazole scaffold, researchers have created materials with strong solid-state emission. researchgate.netmdma.ch

This compound is a valuable precursor for building such AIEgens. The resulting 6-ethoxyquinoxaline or 5-ethoxybenzimidazole core can be further functionalized to construct complex AIE-active molecules. The ethoxy group can play a subtle but important role in fine-tuning the AIE properties by influencing intermolecular packing in the aggregated state and modifying the electronic landscape of the molecule, which can affect the emission color and quantum efficiency.

Catalytic Applications in Organic Transformations

As a Catalyst Component or Ligand

The potential for 4-Ethoxybenzene-1,2-diamine to act as a bidentate ligand stems from the presence of two adjacent amino groups on the benzene ring. These amino groups can chelate to metal centers, forming stable complexes that could exhibit catalytic activity. The ethoxy group at the 4-position can influence the electronic properties of the aromatic ring, which in turn could modulate the catalytic behavior of any resulting metal complex.

Research into related compounds offers some insight into the potential catalytic roles of such molecules. For instance, various 1,2-benzenediamine derivatives have been successfully incorporated into bifunctional organocatalysts. mdpi.com These catalysts, which often feature a chiral scaffold, have been tested in reactions such as the Michael addition. mdpi.com However, these studies did not specifically include 4-ethoxybenzene-1,2-diamine. mdpi.com

Similarly, the catalytic activity of metal complexes with diamine ligands is a broad and active area of research. nih.gov These complexes have been employed in a variety of copper-catalyzed cross-coupling reactions, for example. nih.gov The performance of these catalysts is often dependent on the specific structure of the diamine ligand. nih.gov

While the free base, 4-Ethoxybenzene-1,2-diamine, is commercially available and used as an intermediate in the synthesis of other organic compounds, including those with potential biological activity, its direct application or the application of its sulfate salt in catalytic organic transformations is not documented in the reviewed literature.

Further research would be necessary to explore and characterize the potential of this compound as a catalyst or ligand. Such studies would involve the synthesis of its metal complexes and the evaluation of their catalytic performance in various organic reactions.

Future Research Directions and Interdisciplinary Prospects

Development of Sustainable Synthetic Methodologies (Green Chemistry)

The future synthesis of 4-Ethoxybenzene-1,2-diamine (B74564) sulfate (B86663) is geared towards environmentally benign processes that align with the principles of green chemistry. A primary focus is the catalytic reduction of the precursor, 4-ethoxy-2-nitroaniline. Traditional reduction methods often employ stoichiometric metallic reagents that generate significant waste. Future methodologies will likely center on heterogeneous nanocatalysts, which offer high efficiency and ease of separation and reuse.

For instance, research into magnetic nanoparticles, such as copper ferrite (B1171679) (CuFe₂O₄), has shown promise in the reduction of nitroanilines in aqueous media. researchgate.netnih.govdoi.org These catalysts can be easily recovered using an external magnet, minimizing waste and catalyst loss. researchgate.netnih.gov The reactions are often performed in water at room temperature, further enhancing the green credentials of the process. nih.govdoi.org Another avenue involves leveraging waste streams, such as upcycling polyester (B1180765) waste to produce key aromatic intermediates, a concept that could be adapted for precursors to 4-Ethoxybenzene-1,2-diamine sulfate. acs.org

The development of these green synthetic routes would be guided by the key principles of atom economy, use of renewable feedstocks, and avoidance of hazardous substances. The table below outlines potential green catalytic systems for the synthesis of the diamine from its nitro precursor.

Catalytic SystemReducing AgentSolventKey Advantages
Copper Ferrite (CuFe₂O₄) NanoparticlesSodium Borohydride (NaBH₄)WaterHigh conversion rates, rapid reaction, catalyst is magnetic and recyclable. researchgate.netnih.govdoi.org
Gold (Au) NanoparticlesSodium Borohydride (NaBH₄)WaterBiologically synthesized, excellent catalytic potential. rsc.orgresearchgate.net
Bismuth Sulfide (Bi₂S₃) NanoparticlesSodium Borohydride (NaBH₄)Not SpecifiedEfficient for nitroaromatic reduction. rsc.org

Application of Advanced Analytical Techniques for In-Situ Monitoring of Reactions

To optimize these synthetic methodologies, advanced analytical techniques for real-time, in-situ reaction monitoring are crucial. Process Analytical Technology (PAT) tools like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy allow chemists to track the concentrations of reactants, intermediates, and products as the reaction happens. spectroscopyonline.commt.comacs.org This provides a wealth of kinetic and mechanistic data that is unattainable through traditional offline analysis of quenched samples. spectroscopyonline.com

For the synthesis of this compound, an in-situ FTIR or Raman probe could be inserted directly into the reaction vessel. rsc.org This would enable the continuous tracking of the symmetric and asymmetric stretching vibrations of the nitro group in the starting material (around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands of the amino groups in the product. acs.org This real-time data facilitates precise determination of reaction endpoints, identification of reaction intermediates, and rapid optimization of process parameters like temperature and catalyst loading. mt.com

Analytical TechniqueInformation GainedPotential Application for this compound synthesis
In-situ FTIR/Raman SpectroscopyReal-time concentration profiles of reactants, products, and intermediates; reaction kinetics. rsc.orgista.ac.atMonitoring the disappearance of the nitro group and the formation of the diamine.
Online NMR SpectroscopyDetailed structural information on all soluble species in the reaction mixture. acs.orgConfirming the structure of intermediates and byproducts.

Harnessing Computational Tools for Predictive Chemistry and Material Design

Computational chemistry is poised to revolutionize how we discover and design new molecules and materials derived from this compound. Quantum mechanical methods like Density Functional Theory (DFT) can be used to model the reaction mechanism for its synthesis. rsc.org By calculating the energies of transition states and intermediates, researchers can predict the most efficient reaction pathways and design more effective catalysts. imrpress.comresearchgate.net

Furthermore, computational tools are invaluable for predicting the properties of new materials. For example, 4-Ethoxybenzene-1,2-diamine is a potential monomer for the synthesis of high-performance polyimides. acs.orgnih.gov Molecular dynamics (MD) simulations can predict key material properties of these polymers, such as their glass transition temperature, thermal stability, and mechanical strength, even before they are synthesized in the lab. acs.orgtennessee.edu This predictive power accelerates the design of new materials with tailored properties for specialized applications, such as low-dielectric insulators for the electronics industry. mdpi.com

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Reaction mechanism studies, catalyst design. rsc.orgTransition state energies, reaction barriers, electronic properties. imrpress.com
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity or toxicity. oup.comnih.govMutagenicity, carcinogenicity. imrpress.comoup.com
Molecular Dynamics (MD)Simulation of polymeric materials. acs.orgnih.govGlass transition temperature, density, mechanical properties, gas diffusion coefficients. acs.orgnih.gov

Exploration of Novel Reactivity and Uncharted Mechanistic Pathways

The rich functionality of this compound offers fertile ground for exploring novel chemical reactions. A particularly exciting frontier is the transition-metal-catalyzed C-H activation. youtube.com This technology allows for the direct functionalization of the C-H bonds on the benzene (B151609) ring, bypassing the need for pre-functionalized starting materials and offering a more atom-economical route to complex molecules. nih.govacs.orgacs.org Future research could focus on developing catalytic systems that selectively functionalize the C-H bonds ortho to the amino or ethoxy groups, leading to a diverse array of new derivatives. nih.govyoutube.com

Another area of interest is the further exploration of its condensation reactions. While the reaction of o-phenylenediamines with carbonyl compounds to form benzimidazoles is well-known, the precise control of selectivity and the use of novel catalytic systems continue to be areas of active research. acs.orgrsc.orgresearchgate.net For instance, developing solvent-controlled photoreactions could allow for selective synthesis of either N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles from a common precursor. nih.gov Detailed mechanistic studies, combining in-situ monitoring and computational analysis, will be essential to understand and control these novel transformations. researchgate.net

Expanding the Scope of Derivatization for Highly Specialized Chemical Applications

The true potential of this compound lies in its use as a building block for highly specialized materials. The dual amino groups are ideal for polymerization reactions, particularly for creating advanced polyimides. mdpi.comacs.org By carefully selecting the dianhydride co-monomer, the properties of the resulting polyimide can be finely tuned for applications in microelectronics, where materials with low dielectric constants and high thermal stability are in high demand. mdpi.com

The diamine functionality is also a gateway to other advanced materials. It can be used to functionalize graphene oxide, creating hybrid materials with enhanced electrical conductivity for applications in polymer nanocomposites. nih.govresearchgate.net Furthermore, derivatives of this diamine could serve as precursors for functionalized diamane films, which are ultrathin diamond-like materials with potential applications in field-emission displays due to their unique electronic properties. nih.govresearchgate.net The synthesis of Fe-doped poly-phenylenediamine composites has also shown potential for applications in water purification. nih.gov The ability to derivatize both the amino groups and potentially the ethoxy group provides a vast chemical space for creating novel molecules with tailored functions for materials science, electronics, and beyond.

Q & A

Q. Table 1. Comparative Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)MethodReference
Water2512.4 ± 0.3Gravimetry
Ethanol258.1 ± 0.2UV-Vis
DMSO2523.7 ± 0.5HPLC

Q. Table 2. Thermal Decomposition Parameters

Onset Temp (°C)Peak Temp (°C)ΔH (kJ/mol)Method
215 ± 2228 ± 1-142.3TGA/DSC
210 ± 3225 ± 2-138.7Isothermal TG

Unresolved Research Gaps

  • Mechanistic role of sulfate in modulating redox properties.
  • Long-term stability under oxidative conditions (e.g., air exposure).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.